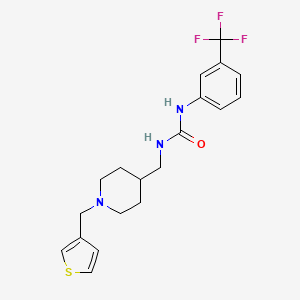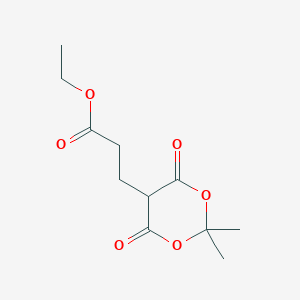![molecular formula C18H25N3O5S B2723495 3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-32-3](/img/structure/B2723495.png)
3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirotetramat, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops. Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .
Synthesis Analysis
The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spirotetramat include catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Scientific Research Applications
- Spirotetramat , a derivative of this compound, serves as a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It exhibits good efficacy and safety for crops .
- This compound can serve as a boron reagent in SM coupling, contributing to the formation of C–C bonds. Its mild reaction conditions and functional group tolerance make it valuable in organic synthesis .
Insecticide Development
Transition Metal Catalysis
Mechanism of Action
properties
IUPAC Name |
3-ethyl-8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-5-21-16(22)18(19-17(21)23)6-8-20(9-7-18)27(24,25)15-11-12(2)14(26-4)10-13(15)3/h10-11H,5-9H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRJCXWTDIDDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)
![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)

![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)
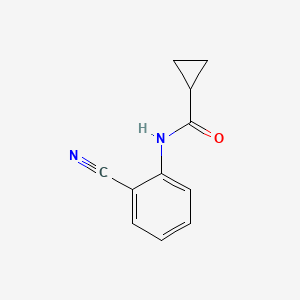
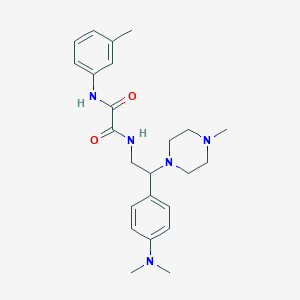
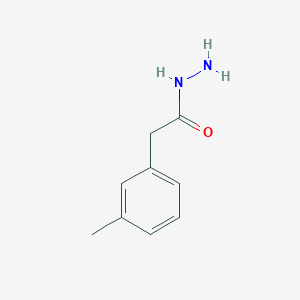
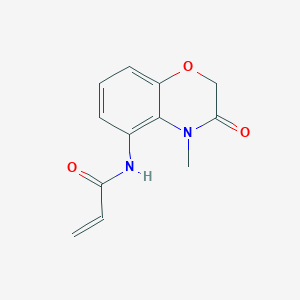
![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)
